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Compound of Interest

Compound Name: Trioctyltin chloride

Cat. No.: B1346589

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Trioctyltin
chloride (CAS No. 2587-76-0), also known as chloro(trioctyl)stannane. The information
presented herein is essential for the identification, characterization, and quality control of this
organotin compound in research and development settings. This document outlines typical
spectroscopic data (NMR, IR, and MS), detailed experimental protocols for acquiring such data,
and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for Trioctyltin chloride based
on characteristic spectroscopic values for analogous organotin compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (d) /

Nucleus Solvent _ Description
ppm (Predicted)
Terminal methyl
1H CDCls ~0.9 () protons (-CHs) of the
octyl chains.
Methylene protons (-
~1.2-1.4 (m) CHz2-) of the octyl
chains.
Methylene protons
~1.5-1.7 (m) beta to the tin atom
(Sn-CH2-CHz-).
Methylene protons
~1.0-1.2 () alpha to the tin atom
(Sn-CHz-).
Terminal methyl
13C CDCls ~14
carbon (-CHs).
Methylene carbons (-
~22-32 CHz2-) of the octyl
chains.
Methylene carbon
~27 beta to the tin atom
(Sn-CH2-CH3-).
Methylene carbon
~15 alpha to the tin atom
(Sn-CHz-).
The chemical shift is
sensitive to the
198n CDClIs +150 to +170

solvent and

concentration.

Note: The predicted chemical shifts are based on known values for similar trialkyltin halides.

Actual experimental values may vary.
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Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm~1)

Vibrational Mode . Intensity
(Predicted)

C-H stretch (alkyl) 2955-2850 Strong

C-H bend (methylene) 1465 Medium

C-H bend (methyl) 1375 Medium

Sn-C stretch 600-500 Medium-Strong

Sn-Cl stretch ~330 Strong

Note: The predicted frequencies are based on typical values for long-chain alkyltin compounds.

IabJe_S,_Mass_SpecimmﬂLy (MS) Data

m/z (Predicted) Description
[M]+ 494.27 Molecular ion (for 12°Sn, 35Cl)
[M-CI+ 459.33 Loss of chlorine atom
[M-CsH17]+ 381.18 Loss of an octyl radical
[Sn(CsH17)2Cl]+ 381.18 Dioctyltin chloride cation
[SnCsH17]+ 233.09 Octyltin cation

Note: The m/z values are predicted for the most abundant isotopes. The full mass spectrum will
show a characteristic isotopic pattern for tin. Predicted values are sourced from PubChem[1].

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain tH, 13C, and 11°Sn NMR spectra for structural elucidation.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation:

e Dissolve approximately 10-20 mg of Trioctyltin chloride in 0.6-0.8 mL of deuterated
chloroform (CDCls).

e Transfer the solution to a 5 mm NMR tube.

e If required for quantitative analysis, a known amount of an internal standard (e.g.,
tetramethylsilane - TMS, or a suitable non-reactive compound) can be added.

IH NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 10 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Temperature: 298 K.

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (or more, depending on concentration).
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e Temperature: 298 K.
195n NMR Acquisition:
e Pulse Program: Proton-decoupled single-pulse sequence.

o Spectral Width: A wide spectral window (e.g., -400 to 400 ppm) may be necessary initially to
locate the signal.

e Acquisition Time: 0.5-1 second.
o Relaxation Delay: 1-2 seconds.
e Number of Scans: 256-1024.

e Temperature: 298 K.

» Reference: Tetramethyltin (SnMea4) is a common external reference for 11°Sn NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Record a background spectrum of the empty ATR stage.

Place a small amount of neat Trioctyltin chloride (which is a liquid at room temperature)
directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the sample spectrum.

Data Acquisition:
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e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm~1,

e Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-
MS) or Liquid Chromatography (LC-MS) system, or with a direct infusion source. Electron
lonization (EIl) or Electrospray lonization (ESI) can be used.

GC-MS Sample Preparation and Analysis:

» Prepare a dilute solution of Trioctyltin chloride in a suitable volatile solvent (e.g., hexane or
dichloromethane) at a concentration of approximately 1 mg/mL.

e Inject 1 pL of the solution into the GC-MS system.
» GC Conditions:
o Column: A non-polar capillary column (e.g., DB-5ms).
o Inlet Temperature: 250 °C.
o Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
o Carrier Gas: Helium.
e MS Conditions (El):
o lon Source Temperature: 230 °C.
o Electron Energy: 70 eV.

o Mass Range: m/z 50-600.
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ESI-MS Sample Preparation and Analysis:

e Prepare a dilute solution (e.g., 10 pg/mL) of Trioctyltin chloride in a solvent mixture
compatible with ESI (e.g., methanol/water with a small amount of formic acid for positive ion

mode).
 Infuse the sample directly into the ESI source at a flow rate of 5-10 pL/min.
e MS Conditions (Positive lon Mode):

o Capillary Voltage: 3-4 kV.

o Nebulizing Gas: Nitrogen.

o Drying Gas Temperature: 300-350 °C.

o Mass Range: m/z 100-800.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like Trioctyltin chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Trioctyltin chloride | C24H51CISn | CID 75757 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Characterization of Trioctyltin Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346589#spectroscopic-data-for-trioctyltin-chloride-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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